Mthfd2-IN-1

Description

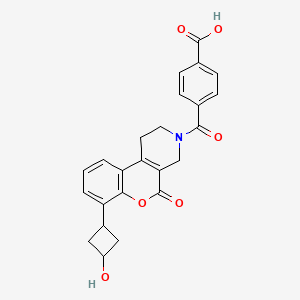

Structure

3D Structure

Properties

Molecular Formula |

C24H21NO6 |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

4-[7-(3-hydroxycyclobutyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |

InChI |

InChI=1S/C24H21NO6/c26-16-10-15(11-16)17-2-1-3-19-18-8-9-25(12-20(18)24(30)31-21(17)19)22(27)13-4-6-14(7-5-13)23(28)29/h1-7,15-16,26H,8-12H2,(H,28,29) |

InChI Key |

WVRJGGMMSBHEEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=C(C(=CC=C3)C4CC(C4)O)OC2=O)C(=O)C5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Mthfd2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides and amino acids. Notably, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its presence in healthy adult tissues is minimal. This differential expression profile makes MTHFD2 a compelling target for anticancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mthfd2-IN-1 (also known as DS18561882), a potent and selective inhibitor of MTHFD2. We will detail the experimental protocols for key assays, present quantitative data in a structured format, and visualize the relevant biological pathways and experimental workflows.

Introduction to MTHFD2 as a Therapeutic Target

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[1] This process is a critical source of one-carbon units for de novo purine synthesis, which is essential for DNA replication and cell proliferation.[2] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway to meet their metabolic demands.

The overexpression of MTHFD2 has been correlated with poor prognosis in various cancers, including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[1][3] Genetic knockdown of MTHFD2 has been shown to impair cancer cell proliferation and induce apoptosis, further validating it as a promising therapeutic target.[2] The development of small molecule inhibitors against MTHFD2, therefore, represents a promising strategy for cancer treatment with a potentially wide therapeutic window.

Discovery of this compound (DS18561882)

This compound (DS18561882) was discovered through a systematic drug discovery campaign that began with high-throughput screening (HTS) to identify initial hits, followed by structure-based drug design (SBDD) for lead optimization.[4]

High-Throughput Screening and Hit Identification

An initial HTS of a compound library was performed to identify molecules that could inhibit the enzymatic activity of MTHFD2. This screening led to the identification of a novel tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold as a promising starting point for further development.[4]

Structure-Based Drug Design and Lead Optimization

Following the identification of the initial hit, X-ray crystallography was employed to determine the binding mode of the compound within the MTHFD2 active site. This structural information guided a scaffold hopping strategy, leading to the design of a tricyclic coumarin scaffold with improved potency and selectivity.[4] Further optimization of this scaffold by investigating various substituents resulted in the identification of DS18561882 (this compound), which demonstrated significantly enhanced MTHFD2 inhibitory activity and favorable pharmacokinetic properties.[5]

Synthesis of this compound (DS18561882)

The synthesis of this compound is based on the construction of the key tricyclic coumarin core, followed by functionalization. The general synthetic approach is outlined below.

Experimental Workflow: Synthesis of Tricyclic Coumarin Scaffold

Caption: Synthetic workflow for this compound.

Synthetic Protocol Overview:

The synthesis of the tricyclic coumarin scaffold is typically achieved through a Pechmann condensation of a substituted phenol with a β-ketoester or a similar malonic acid derivative.[4] The resulting coumarin can then undergo further reactions to introduce the necessary functional groups. The final step often involves an amidation or coupling reaction to attach the desired side chain, yielding this compound. For the specific synthesis of DS18561882, the introduction of an amine moiety at the 8-position and a methyl group at the 7-position of the tricyclic coumarin scaffold was found to be crucial for its high potency.[5]

Biological Evaluation and Quantitative Data

This compound has been extensively evaluated for its biochemical and cellular activity. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |

| This compound | MTHFD2 | 0.0063 | ~90-fold | [6] |

| (DS18561882) | MTHFD1 | 0.57 | [6] | |

| DS44960156 | MTHFD2 | 0.45 | >18-fold | [4] |

| MTHFD1 | >100 | [4] | ||

| LY345899 | MTHFD2 | 0.663 | 0.14-fold | [7] |

| MTHFD1 | 0.096 | [7] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | GI50 (µM) | Reference |

| This compound | MDA-MB-231 | Proliferation | 0.140 | [5] |

| (DS18561882) | MCF-7 | Proliferation | - |

Signaling Pathways and Mechanism of Action

MTHFD2 plays a central role in mitochondrial one-carbon metabolism, which is intricately linked to other key cellular processes. Inhibition of MTHFD2 by this compound disrupts this metabolic pathway, leading to a depletion of purine pools necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells.

MTHFD2 Signaling Network

Caption: MTHFD2 signaling and mechanism of this compound.

Recent studies have also suggested a link between MTHFD2 and the AKT signaling pathway, a key regulator of cell growth and survival.[8] MTHFD2 expression has been shown to modulate AKT activity, and inhibition of MTHFD2 may exert its anticancer effects in part through the downregulation of this pathway.[8]

Detailed Experimental Protocols

MTHFD2 Enzymatic Assay

This assay measures the dehydrogenase activity of MTHFD2 by monitoring the reduction of NAD+ to NADH.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Recombinant human MTHFD2 enzyme.

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

-

Cofactor: NAD+.

-

This compound (or other test compounds) dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, MTHFD2 enzyme, and NAD+.

-

Add this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the substrate, CH2-THF.

-

Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over time using a spectrophotometer.

-

Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cancer cell proliferation.

-

Materials:

-

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to MTHFD2 in a cellular context.

-

Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

-

Protocol Overview:

-

Intact cells are treated with either this compound or a vehicle control.

-

The treated cells are then heated to a range of temperatures.

-

Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins are stabilized and remain soluble.

-

After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

-

The amount of soluble MTHFD2 in the supernatant is then quantified, typically by Western blotting.

-

An increase in the thermal stability of MTHFD2 in the presence of this compound confirms target engagement.

-

Conclusion

This compound (DS18561882) has emerged as a potent and selective inhibitor of MTHFD2 with promising preclinical anticancer activity. Its discovery through a combination of HTS and SBDD highlights the power of modern drug discovery techniques. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of cancer metabolism and drug development. Further investigation into the clinical potential of this compound and other MTHFD2 inhibitors is warranted and holds the promise of delivering novel and effective cancer therapies.

References

- 1. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Mthfd2-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MTHFD2 inhibitors in cancer cells, with a specific focus on the representative compound LY345899 as a proxy for Mthfd2-IN-1. MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer to meet the high demand for nucleotides and other essential biomolecules for rapid proliferation.[1][2] Its expression is notably high in various tumor types while being low or absent in most normal adult tissues, making it an attractive target for cancer therapy.[3][4]

Core Mechanism of Action

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a critical step in the mitochondrial folate cycle, which generates one-carbon units (in the form of formate) that are exported to the cytoplasm. These one-carbon units are essential for de novo purine synthesis, and to a lesser extent, thymidylate synthesis, both of which are fundamental for DNA replication and cell proliferation.[5]

This compound, represented here by the well-characterized inhibitor LY345899, competitively inhibits the enzymatic activity of MTHFD2.[3][6] This inhibition leads to a depletion of the mitochondrial one-carbon unit pool, thereby starving cancer cells of the necessary building blocks for nucleotide synthesis. The downstream effects of MTHFD2 inhibition include:

-

Inhibition of de novo purine synthesis: Reduced availability of 10-formyltetrahydrofolate directly curtails the production of purines, leading to an "S-phase" arrest in the cell cycle and subsequent apoptosis.[3][7]

-

Induction of metabolic stress: The blockage of the mitochondrial folate cycle can lead to an imbalance in the NAD+/NADH ratio and disrupt the cellular redox state.

-

Suppression of malignant phenotypes: Inhibition of MTHFD2 has been shown to decrease cancer cell proliferation, induce differentiation, and impair colony formation in various cancer models, including acute myeloid leukemia (AML).[7][8]

Quantitative Data: Inhibitory Activity

The inhibitory potential of MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for the MTHFD2 inhibitor LY345899 against human MTHFD2 and the related cytosolic isoform MTHFD1.

| Compound | Target | IC50 (nmol/L) |

| LY345899 | MTHFD2 | 663 |

| LY345899 | MTHFD1 | 96 |

| Data sourced from[6] |

Signaling Pathways Influencing MTHFD2 Expression

The expression of MTHFD2 in cancer cells is not constitutive and is regulated by key oncogenic signaling pathways. Understanding these pathways provides context for the targeted therapeutic approach of MTHFD2 inhibition.

References

- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Mthfd2-IN-1: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of Mthfd2-IN-1, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics targeting one-carbon metabolism.

MTHFD2 is a mitochondrial enzyme that is overexpressed in a wide range of cancers and plays a crucial role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation.[1][2] Its limited expression in normal adult tissues makes it an attractive target for cancer therapy. This compound, also identified in scientific literature as compound 12, belongs to a class of tricyclic coumarin-derived inhibitors of MTHFD2.[1][3] While detailed characterization of this compound is ongoing, this guide consolidates available data on its binding affinity and provides detailed protocols for key experimental procedures to assess target engagement.

Quantitative Data Summary

The following tables summarize the available quantitative data for a key compound within the same chemical series as this compound, providing insights into its potency and selectivity.

Table 1: Biochemical Binding Affinity of Tricyclic Coumarin MTHFD2 Inhibitor (DS44960156)

| Compound | Target | IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |

| DS44960156 | MTHFD2 | 1.6 | >18-fold | [4] |

| DS44960156 | MTHFD1 | >30 | [4] |

Signaling Pathway and Mechanism of Action

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the production of formate, which is then exported to the cytoplasm to participate in the de novo synthesis of purines and thymidylate. Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of essential building blocks for DNA replication and cell proliferation, ultimately inducing cancer cell death.

Caption: MTHFD2 signaling pathway and point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of MTHFD2 inhibitors.

Biochemical MTHFD2 Dehydrogenase Assay

This assay measures the ability of a compound to inhibit the dehydrogenase activity of MTHFD2.

Materials:

-

Recombinant human MTHFD2 enzyme

-

Assay buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2, 0.01% Tween-20

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Cofactor: NAD+

-

Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

Test compound (this compound)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the compound solution to the assay plate wells.

-

Prepare an enzyme solution by diluting recombinant MTHFD2 in assay buffer.

-

Add 10 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in assay buffer.

-

Initiate the reaction by adding 10 µL of the substrate/cofactor solution to each well.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the MTHFD2 biochemical dehydrogenase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

-

Cancer cell line expressing MTHFD2

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-MTHFD2 antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Collect the supernatants containing the soluble protein fraction.

-

Analyze the amount of soluble MTHFD2 in each sample by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.

-

Use a loading control antibody to normalize for protein loading.

-

Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of temperature for both compound-treated and vehicle-treated samples to determine the thermal shift.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies protein targets of small molecules by exploiting the principle that ligand binding can protect a protein from proteolysis.

Materials:

-

Cancer cell line expressing MTHFD2

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., M-PER buffer with protease inhibitors)

-

Protease (e.g., Pronase or thermolysin)

-

SDS-PAGE and Western blot reagents

-

Anti-MTHFD2 antibody

-

Loading control antibody

Procedure:

-

Culture and harvest cells as described for the CETSA protocol.

-

Lyse the cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysate.

-

Aliquot the cell lysate into equal volumes.

-

Treat the lysate aliquots with the test compound or vehicle (DMSO) and incubate at room temperature for 1 hour.

-

Add varying concentrations of a protease to each aliquot and incubate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.

-

A protected MTHFD2 band in the presence of the compound compared to the vehicle control at a given protease concentration indicates target engagement.

Caption: Experimental workflow for the DARTS assay.

This guide provides a foundational understanding of the target engagement and binding affinity of this compound and related compounds. The detailed experimental protocols are intended to enable researchers to further investigate the therapeutic potential of targeting MTHFD2 in cancer. As more data on this compound becomes available, this document will be updated to reflect the latest findings.

References

- 1. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MTHFD2 Inhibition on Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling rapid proliferation and survival. One-carbon (1C) metabolism, a crucial network of pathways that provides single-carbon units for the biosynthesis of nucleotides and other essential macromolecules, is frequently upregulated in tumors. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the folate cycle, has emerged as a compelling therapeutic target due to its high expression in various cancers and low to absent expression in most healthy adult tissues.[1][2] This enzyme plays a pivotal role in providing one-carbon units in the form of formate for de novo purine synthesis.[1][3][4][5] Inhibition of MTHFD2 disrupts this supply chain, leading to a depletion of the nucleotide pools necessary for DNA replication and cell division, ultimately causing cancer cell death.[6][7] This technical guide provides an in-depth overview of the effects of MTHFD2 inhibition on nucleotide synthesis, focusing on the mechanism of action of representative inhibitors and detailing relevant experimental protocols.

Core Concepts: MTHFD2 in One-Carbon Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[3][8] This 10-formyl-THF is then converted to formate, which is exported to the cytoplasm to participate in de novo purine synthesis, providing the carbon atoms at the C2 and C8 positions of the purine ring.[3] In rapidly proliferating cancer cells, the mitochondrial pathway involving MTHFD2 is the primary source of one-carbon units for purine synthesis.[3]

Mechanism of Action of MTHFD2 Inhibitors

While a specific compound named "Mthfd2-IN-1" is not prominently documented in publicly available literature, this guide will utilize data from well-characterized MTHFD2 inhibitors such as DS18561882 and others to illustrate the effects of targeting this enzyme. These small molecule inhibitors typically bind to the active site of MTHFD2, preventing its enzymatic activity. The direct consequence of MTHFD2 inhibition is a reduction in the mitochondrial production of formate. This leads to a decreased availability of one-carbon units in the cytoplasm, thereby impeding the de novo synthesis of purine nucleotides (adenosine and guanosine and their deoxy forms). The resulting nucleotide depletion triggers replication stress and ultimately leads to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.[6][9]

Quantitative Data on MTHFD2 Inhibition

The following tables summarize the quantitative effects of representative MTHFD2 inhibitors on enzymatic activity and cancer cell proliferation.

Table 1: Biochemical Activity of MTHFD2 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) - MTHFD2 Dehydrogenase | IC50 (nM) - MTHFD1 | Selectivity (MTHFD1/MTHFD2) | Reference Compound(s) |

| DS44960156 | MTHFD2 | 5,500 | >100,000 | >18-fold | - |

| LY345899 | MTHFD1/MTHFD2 | High nanomolar range | More potent against MTHFD1 | ~0.14-fold | - |

| TH9619 | MTHFD1/MTHFD2 | - | Potent inhibitor | - | Also inhibits MTHFD2 in biochemical assays |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Anti-proliferative Activity of MTHFD2 Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Notes |

| TH9619 | HL-60 | Acute Myeloid Leukemia | - | Inhibited tumor growth in vivo. |

| Representative Inhibitor | U2OS | Osteosarcoma | - | Knockdown of MTHFD2 leads to decreased colony formation. |

Note: Specific IC50 values for this compound are not available. The data presented is for representative inhibitors targeting the MTHFD2 pathway.

Signaling Pathways and Experimental Workflows

Mitochondrial One-Carbon Metabolism and Purine Synthesis

This diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolism pathway and its contribution to de novo purine synthesis. Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of purine nucleotides.

References

- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

Mthfd2-IN-1 and its Impact on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in not only one-carbon metabolism for nucleotide synthesis but also in maintaining cellular redox balance. Its high expression in various cancers and low to negligible presence in healthy adult tissues makes it an attractive therapeutic target. This technical guide provides an in-depth analysis of Mthfd2-IN-1, a representative inhibitor of MTHFD2, and its regulatory effects on the cellular redox state. We will delve into the quantitative effects of MTHFD2 inhibition on key redox metabolites, provide detailed experimental protocols for assessing these changes, and visualize the underlying signaling pathways.

Core Mechanism: MTHFD2 Inhibition and Redox Imbalance

MTHFD2 is a bifunctional enzyme that catalyzes the NADP+-dependent oxidation of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon metabolic pathway. A crucial consequence of this activity is the production of NADPH, a primary cellular reductant. NADPH is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG) and for the thioredoxin system, both of which are critical for detoxifying reactive oxygen species (ROS).[1][2][3]

Inhibition of MTHFD2 by compounds such as this compound (represented by inhibitors like LY345899 and DS18561882) disrupts this process, leading to a cascade of events that alter the cellular redox state:

-

Decreased NADPH Production: Direct inhibition of MTHFD2 curtails the mitochondrial production of NADPH.[3][4]

-

Altered Redox Ratios: The reduction in NADPH levels leads to a decrease in the cellular NADPH/NADP+ and GSH/GSSG ratios, indicating a shift towards an oxidized state.[2][3][4]

-

Increased Oxidative Stress: With the depletion of reducing equivalents, the cell's capacity to neutralize ROS is compromised, resulting in an accumulation of these damaging molecules and a state of oxidative stress.[1][3][4]

This induced oxidative stress can trigger downstream cellular responses, including cell cycle arrest, apoptosis, and suppression of tumor growth and metastasis, highlighting the therapeutic potential of MTHFD2 inhibitors.[1][4]

Quantitative Effects of MTHFD2 Inhibition on Cellular Redox State

The following tables summarize the quantitative data from studies on MTHFD2 inhibitors, demonstrating their impact on key redox parameters in different cancer cell lines.

Table 1: Effect of MTHFD2 Inhibitor LY345899 on Redox Ratios and ROS Levels in Colorectal Cancer (CRC) Cells

| Cell Line | Treatment | Fold Change in NADPH/NADP+ Ratio (vs. Control) | Fold Change in GSH/GSSG Ratio (vs. Control) | Fold Change in ROS Levels (vs. Control) | Reference |

| SW620 | LY345899 (10 µM) | ~0.6 | Not explicitly quantified | ~1.8 | [1] |

| LoVo | LY345899 (10 µM) | ~0.55 | Not explicitly quantified | ~2.0 | [1] |

| SW620 (Hypoxia) | MTHFD2 Knockdown | Decreased | Decreased | Increased | [1] |

| LoVo (Hypoxia) | MTHFD2 Knockdown | Decreased | Decreased | Increased | [1] |

Table 2: Effect of MTHFD2 Inhibitor DS18561882 on Redox Parameters in Gastric Cancer (GC) Cells under Hypoxia

| Cell Line | Treatment | Change in NADPH/NADP+ Ratio | Change in GSH Content | Change in ROS Levels | Reference |

| MKN74 | MTHFD2 Knockdown | Reduced | Diminished | Elevated | [4] |

| HGC27 | MTHFD2 Knockdown | Reduced | Diminished | Elevated | [4] |

| MKN74 | DS18561882 | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified, but implied increase | [4] |

| HGC27 | DS18561882 | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified, but implied increase | [4] |

Signaling Pathways Regulating and Influenced by MTHFD2

The expression and activity of MTHFD2 are tightly regulated by key oncogenic signaling pathways, and its inhibition, in turn, impacts downstream cellular processes.

Upstream Regulation of MTHFD2

Several major cancer-related signaling pathways converge on the regulation of MTHFD2 expression.

Caption: Upstream signaling pathways regulating MTHFD2 expression.

Downstream Consequences of MTHFD2 Inhibition

The inhibition of MTHFD2 initiates a signaling cascade stemming from the altered redox state.

Caption: Downstream effects of MTHFD2 inhibition on cellular redox state.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular redox state following MTHFD2 inhibition.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Workflow:

Caption: Experimental workflow for intracellular ROS measurement.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.

-

Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

DCFH-DA Loading:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in serum-free medium.

-

Remove the treatment medium from the cells and wash once with pre-warmed PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

-

Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove excess probe.

-

Fluorescence Measurement:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Normalize the fluorescence intensity to the cell number or protein concentration.

-

Determination of NADPH/NADP+ Ratio

Commercial kits are commonly used for this assay, which is based on an enzymatic cycling reaction.

Workflow:

Caption: Experimental workflow for NADPH/NADP+ ratio determination.

Detailed Steps:

-

Sample Preparation:

-

Harvest cells and wash with cold PBS.

-

For NADPH measurement, lyse cells in a basic extraction buffer.

-

For NADP+ measurement, lyse a separate aliquot of cells in an acidic extraction buffer.

-

Heat the lysates according to the kit manufacturer's instructions to destroy the unwanted form of the nucleotide.

-

Neutralize the lysates.

-

-

Standard Curve: Prepare a standard curve using the provided NADPH or NADP+ standard.

-

Assay Reaction:

-

Add the prepared lysates and standards to a 96-well plate.

-

Add the NADP cycling enzyme mix and the detection probe to each well.

-

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculation: Determine the concentrations of NADPH and NADP+ from the standard curve and calculate the ratio.

Measurement of GSH/GSSG Ratio

This assay typically involves the use of a thiol-scavenging reagent to differentiate between GSH and GSSG.

Workflow:

Caption: Experimental workflow for GSH/GSSG ratio measurement.

Detailed Steps:

-

Sample Preparation:

-

Harvest and wash cells with cold PBS.

-

Lyse the cells in a suitable buffer, often containing a deproteinizing agent.

-

-

GSSG Measurement:

-

To a portion of the lysate, add a thiol-scavenging agent (e.g., N-ethylmaleimide or 2-vinylpyridine) to react with and mask the GSH.

-

-

Total Glutathione Measurement: Use an untreated portion of the lysate to measure the total glutathione (GSH + GSSG).

-

Assay Reaction:

-

Set up a reaction containing the sample (either for total glutathione or GSSG), glutathione reductase, NADPH, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Glutathione reductase reduces GSSG to GSH, and the total GSH reacts with DTNB to produce a colored product.

-

-

Measurement: Measure the absorbance at ~412 nm kinetically.

-

Calculation:

-

Determine the concentrations of total glutathione and GSSG from a standard curve.

-

Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

-

Calculate the GSH/GSSG ratio.

-

Conclusion and Future Directions

The inhibition of MTHFD2 presents a promising therapeutic strategy for a variety of cancers by disrupting cellular redox homeostasis and inducing oxidative stress. This compound and similar compounds have demonstrated efficacy in preclinical models by decreasing NADPH and GSH levels, leading to an accumulation of ROS and subsequent cancer cell death. The upstream regulation of MTHFD2 by key oncogenic pathways like PI3K/Akt, ERK, and mTORC1 further solidifies its role as a critical node in cancer metabolism.

Future research should focus on the development of more potent and selective MTHFD2 inhibitors. A deeper understanding of the interplay between MTHFD2 inhibition, the cellular redox environment, and other metabolic pathways will be crucial for optimizing therapeutic strategies and identifying potential combination therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of MTHFD2 as a novel anticancer target.

References

- 1. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencellonline.com [sciencellonline.com]

- 3. NADP/NADPH-Glo™ Assay Protocol [portugal.promega.com]

- 4. MTHFD2-mediated redox homeostasis promotes gastric cancer progression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of MTHFD2 Inhibition: A Technical Guide

Disclaimer: Publicly available preclinical pharmacology data for a compound specifically designated "Mthfd2-IN-1" is limited. This guide provides a comprehensive overview of the preclinical pharmacology of a representative and well-characterized MTHFD2 inhibitor, DS18561882 , to illustrate the therapeutic potential and mechanism of action of targeting the MTHFD2 enzyme.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism frequently overexpressed in cancer.

Core Concepts of MTHFD2 Inhibition

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for the synthesis of nucleotides and amino acids, which are essential for rapidly proliferating cells, including cancer cells.[1] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic and cancerous tissues but has low to no expression in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired DNA synthesis and repair, ultimately causing cell death in cancer cells.[3][4]

Mechanism of Action

The primary mechanism of action for MTHFD2 inhibitors like DS18561882 is the disruption of one-carbon metabolism.[4] This leads to a depletion of formate, which is essential for purine synthesis. The lack of purines prevents DNA replication and proliferation, leading to growth arrest.[4] Furthermore, MTHFD2 inhibition can induce replication stress and DNA damage by causing a depletion of thymidine.[3]

Quantitative Preclinical Data for DS18561882

The following tables summarize the available quantitative data for the potent and selective MTHFD2 inhibitor, DS18561882.

| Parameter | Value | Target | Reference |

| IC | >18-fold selectivity for MTHFD2 over MTHFD1 | MTHFD2/MTHFD1 | [5] |

| Cell-based Activity (GI | Not specified | Not specified | [6] |

| Selectivity | >18-fold vs. MTHFD1 | MTHFD2 | [5] |

Caption: In Vitro Activity of DS18561882.

| Animal Model | Cell Line | Dose | Effect | Reference |

| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg | Decreased tumor burden with no change in mouse weight | [4] |

Caption: In Vivo Efficacy of DS18561882.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of MTHFD2 inhibitors. Below are representative protocols based on common practices in the field.

MTHFD2 Enzymatic Assay

A biochemical assay is used to determine the direct inhibitory activity of a compound on the MTHFD2 enzyme.

Caption: Workflow for MTHFD2 Enzymatic Assay.

Protocol:

-

Preparation: Recombinant human MTHFD2 protein is purified.[7] A reaction mixture is prepared containing assay buffer, the enzyme, and the test inhibitor at various concentrations.

-

Initiation: The enzymatic reaction is initiated by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.

-

Incubation: The reaction is incubated at a controlled temperature, typically 37°C.

-

Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a plate reader (fluorescence or absorbance).

-

Analysis: The rate of NADH production is calculated, and the half-maximal inhibitory concentration (IC

50) is determined by fitting the dose-response curve.

Cell Viability Assay

Cell-based assays are essential to determine the effect of the inhibitor on cancer cell proliferation.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the MTHFD2 inhibitor.

-

Incubation: The plates are incubated for a period of time, typically 72 hours.

-

Viability Assessment: Cell viability is assessed using a method such as the resazurin assay, which measures metabolic activity.[8]

-

Analysis: The half-maximal growth inhibition (GI

50) is calculated from the dose-response curve.

In Vivo Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor.

Protocol:

-

Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. The MTHFD2 inhibitor is administered orally at a specified dose and schedule.[4]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and weighed.

Signaling Pathway and Therapeutic Rationale

The inhibition of MTHFD2 impacts a critical metabolic pathway in cancer cells, leading to their demise.

Caption: MTHFD2 Inhibition Signaling Pathway.

The diagram illustrates that MTHFD2 is a central node in mitochondrial one-carbon metabolism, producing formate for purine synthesis and contributing to the pool of one-carbon units for thymidine synthesis. By inhibiting MTHFD2, compounds like DS18561882 block these essential pathways, leading to replication stress and ultimately, cancer cell death.

Conclusion

The preclinical data for MTHFD2 inhibitors, exemplified by DS18561882, demonstrate a promising therapeutic strategy for cancers that overexpress this mitochondrial enzyme. The high selectivity for cancer cells over normal tissues suggests a potential for a favorable safety profile. Further research and clinical development of potent and selective MTHFD2 inhibitors are warranted to fully realize their therapeutic potential in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Mthfd2-IN-1: A Potent Tool for Interrogating MTHFD2 Function in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, playing a pivotal role in the synthesis of nucleotides and other essential biomolecules. Its marked upregulation in a wide array of cancers, coupled with low to negligible expression in healthy adult tissues, has positioned MTHFD2 as a compelling target for novel anticancer therapies.[1][2][3] Mthfd2-IN-1 and similar potent and selective inhibitors serve as invaluable chemical probes to dissect the multifaceted functions of MTHFD2 in both physiological and pathological contexts. This technical guide provides a comprehensive overview of this compound as a research tool, detailing its mechanism of action, experimental protocols for its use, and a summary of its effects on cancer cell biology.

Introduction to MTHFD2 and its Role in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[4] This pathway is a critical source of one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2][5]

Cancer cells exhibit a heightened demand for these building blocks to sustain their rapid growth and division.[6] Consequently, many tumors upregulate MTHFD2 expression to fuel this metabolic need.[3] Elevated MTHFD2 levels have been correlated with poor prognosis in various malignancies, including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[2][3] The selective expression of MTHFD2 in cancerous tissues presents a therapeutic window for the development of targeted inhibitors that spare normal cells.[5]

This compound: Mechanism of Action

This compound and other related inhibitors are designed to competitively bind to the active site of MTHFD2, blocking its enzymatic activity. By inhibiting MTHFD2, these compounds disrupt the mitochondrial one-carbon metabolic pathway, leading to a depletion of downstream metabolites essential for nucleotide synthesis.[5] The primary consequences of MTHFD2 inhibition in cancer cells include:

-

Depletion of Purine and Thymidine Pools: Reduced availability of one-carbon units impairs the synthesis of purines and thymidylate.[5]

-

Induction of Replication Stress: The scarcity of nucleotides hinders DNA replication, leading to stalled replication forks and DNA damage.[5]

-

Cell Cycle Arrest and Apoptosis: The cellular stress induced by nucleotide depletion and DNA damage triggers cell cycle arrest, typically in the S-phase, and subsequently leads to programmed cell death (apoptosis).[5][7]

The signaling pathways affected by MTHFD2 inhibition are multifaceted and include the mTORC1 pathway, which is a key regulator of cell growth and metabolism, as well as pathways governed by the tumor suppressors p53 and the oncogene c-Myc.[3]

Quantitative Data on MTHFD2 Inhibitors

The following tables summarize key quantitative data for representative MTHFD2 inhibitors, which can be considered analogous to this compound for experimental design.

Table 1: In Vitro Potency of MTHFD2 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Assay Type |

| LY345899 | MTHFD2 | 663 | - | Biochemical |

| MTHFD1 | 96 | - | Biochemical | |

| DS44960156 | MTHFD2 | - | - | Biochemical (>18-fold selective for MTHFD2 over MTHFD1) |

| DS18561882 | MTHFD2 | - | MCF-7 | Cell-based growth inhibition (GI50 = 140 nM) |

| TH9619 | MTHFD2 | - | HL-60 | Cell viability (EC50) |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration.

Table 2: Cellular Effects of MTHFD2 Inhibition

| Cell Line | Treatment | Effect |

| Various Cancer Cell Lines | MTHFD2 Knockdown/Inhibition | Decreased cell proliferation and colony formation.[2][7] |

| AML Cells | MTHFD2 Knockdown | Induction of cell differentiation.[2] |

| Ovarian Cancer Cells | MTHFD2 Knockdown | G2/M cell cycle arrest and apoptosis.[7] |

| Breast Cancer Cells | MTHFD2 Knockdown | Suppression of cell migration and invasion.[2] |

Experimental Protocols

MTHFD2 Enzymatic Assay

This protocol is adapted from established methods to determine the in vitro potency of MTHFD2 inhibitors.[8]

Objective: To measure the IC50 value of a test compound (e.g., this compound) against recombinant human MTHFD2.

Materials:

-

Recombinant human MTHFD2 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

Folitixorin (5,10-Methylenetetrahydrofolic Acid)

-

NAD+

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Plate reader capable of measuring NADH production (e.g., via fluorescence or absorbance)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells. Include a DMSO-only control (no inhibition) and a control with no enzyme (background).

-

Add the MTHFD2 enzyme to all wells except the background control.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of Folitixorin and NAD+.

-

Monitor the production of NADH over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/CCK8)

This protocol outlines a common method to assess the effect of MTHFD2 inhibition on cancer cell proliferation.[6][7]

Objective: To determine the GI50 value of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

MTT or CCK8 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 or 96 hours).

-

Add the MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the percentage of viability against the inhibitor concentration and determine the GI50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.[2][9]

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group and the vehicle to the control group according to a predetermined dosing schedule.

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Compare the tumor growth rates between the treatment and control groups to evaluate the efficacy of the inhibitor.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

Investigating the Non-Enzymatic Roles of MTHFD2 with Small Molecule Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other biomolecules necessary for cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in cancer cells and during embryonic development, while its expression is low in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2] Beyond its canonical enzymatic role, emerging evidence has illuminated critical non-enzymatic functions of MTHFD2 in various cellular processes, including DNA replication, RNA processing, and cell cycle regulation.[1][3][4] These non-canonical roles, often occurring in the nucleus, are independent of its metabolic activity and represent a new frontier in understanding MTHFD2's contribution to cancer biology.[1][3]

This technical guide provides a comprehensive overview of the non-enzymatic functions of MTHFD2 and details the use of small molecule inhibitors, such as Mthfd2-IN-1 and other characterized compounds, to investigate these roles. This document is intended for researchers, scientists, and drug development professionals seeking to explore the non-canonical activities of MTHFD2 and leverage this knowledge for therapeutic innovation.

Quantitative Data on MTHFD2 Inhibitors

Several small molecule inhibitors targeting MTHFD2 have been developed and characterized. The following tables summarize key quantitative data for some of these compounds, which can be used as tool compounds to probe MTHFD2 function. While "this compound" is a specific designation, publicly available detailed data for this particular compound is limited. Therefore, data for other well-characterized MTHFD2 inhibitors are also presented to provide a broader context for experimental design.

| Inhibitor | Target(s) | IC50 (nM) | Cell-based Potency (GI50, nM) | Cell Line | Reference |

| MTHFD2-IN-5 | MTHFD2 | 66 | 720 | MOLM-14 | |

| MTHFD1 | 1790 | ||||

| DS18561882 | MTHFD2 | 6.3 | 140 | MDA-MB-231 | [5] |

| MTHFD1 | 570 | [5] | |||

| LY345899 | MTHFD2 | 663 | Not Reported | Not Applicable | [6] |

| MTHFD1 | 96 | [6] | |||

| Carolacton | MTHFD2 | Low nM range | 7-40 (IC50) | Various | |

| TH9619 | MTHFD1/2 | 47 (MTHFD2) | Not Reported | Not Applicable |

Table 1: Biochemical and Cellular Potency of MTHFD2 Inhibitors. This table provides a comparative overview of the inhibitory concentrations of various small molecules against MTHFD2 and the related isoform MTHFD1, as well as their growth inhibitory effects on cancer cell lines.

| Inhibitor | Animal Model | Dosing Regimen | Observed Effect | Reference |

| DS18561882 | Mouse | 30, 100, or 300 mg/kg, oral administration, twice daily | Dose-dependent tumor growth inhibition (67% TGI at 300 mg/kg) | [5] |

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors. This table summarizes the reported in vivo activity of DS18561882 in a mouse xenograft model.

Signaling Pathways and Non-Enzymatic Functions of MTHFD2

MTHFD2's non-enzymatic functions are intertwined with various cellular signaling pathways. Its expression is regulated by oncogenic signaling, and in turn, its non-canonical activities can influence key cellular processes.

MTHFD2 Regulatory and Functional Pathways

References

- 1. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Down‐regulation of MTHFD2 inhibits NSCLC progression by suppressing cycle‐related genes [ouci.dntb.gov.ua]

- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Mthfd2-IN-1: A Technical Guide to Targeting Metabolic Reprogramming in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell proliferation and survival. One-carbon (1C) metabolism, a crucial pathway for the biosynthesis of nucleotides and amino acids, has emerged as a key therapeutic target. Within this pathway, the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is highly upregulated in a wide array of cancers while being largely absent in healthy adult tissues, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of Mthfd2-IN-1, a representative small molecule inhibitor of MTHFD2, for studying and targeting metabolic reprogramming in cancer. This document will detail its mechanism of action, summarize key preclinical data, provide exemplary experimental protocols, and visualize associated pathways and workflows.

Introduction to MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step in mitochondrial folate metabolism.[1][2][3] In cancer cells, the upregulation of MTHFD2 is associated with aggressive tumor phenotypes and poor prognosis.[3][4] By driving the production of one-carbon units, MTHFD2 fuels the synthesis of purines and thymidylate, essential building blocks for DNA replication and cell division.[1][5] Inhibition of MTHFD2 disrupts these processes, leading to replication stress, cell cycle arrest, and ultimately, cancer cell death.[1][6]

This compound: Mechanism of Action

This compound represents a class of potent and selective inhibitors that target the enzymatic activity of MTHFD2. By binding to the active site of MTHFD2, these inhibitors prevent the processing of one-carbon units in the mitochondria.[1][5] This leads to a depletion of the downstream metabolites necessary for nucleotide synthesis.[1] The resulting metabolic stress triggers a cascade of cellular events, including the induction of apoptosis and the suppression of tumor growth.[6]

Quantitative Preclinical Data for Representative MTHFD2 Inhibitors

While "this compound" is a representative name, several potent MTHFD2 inhibitors have been described in the literature. The following tables summarize the quantitative data for three such inhibitors: DS18561882, TH9619, and LY345899.

Table 1: In Vitro Potency of Representative MTHFD2 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| DS18561882 | MTHFD2 | 6.3 | - | Enzymatic Assay | [7] |

| MTHFD1 | 570 | - | Enzymatic Assay | [7] | |

| - | - | MDA-MB-231 | Growth Inhibition (GI50) | [8][9] | |

| TH9619 | MTHFD1/2 | 47 | - | Enzymatic Assay | [10] |

| - | 11 | HL-60 | Cell Viability (EC50) | [6] | |

| LY345899 | MTHFD2 | 663 | - | Enzymatic Assay | [4] |

| MTHFD1 | 96 | - | Enzymatic Assay | [4] |

Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| DS18561882 | MDA-MB-231 Xenograft | 300 mg/kg, oral, twice daily | 67% | [7] |

| TH9619 | HL-60 Xenograft | 30 mg/kg, s.c., twice daily | Significantly prolonged survival | [10] |

| LY345899 | Colorectal Cancer PDX | Not specified | Decreased tumor volume and metastasis | [1][11] |

Signaling Pathways and Experimental Workflows

MTHFD2 in Mitochondrial One-Carbon Metabolism

The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the impact of its inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Notes and Protocols for MTHFD2 Inhibition in Mice

Topic: Mthfd2-IN-1 Dosage and Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for studying the effects of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) inhibitors in mouse models. As a specific inhibitor designated "this compound" is not prominently described in the scientific literature, this document leverages data from studies on potent and well-characterized MTHFD2 inhibitors, such as DS18561882 and TH9619, to provide representative protocols and guidance.

Introduction

MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, playing a vital role in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2][3] Its expression is notably high in embryonic tissues and various cancers, while being low in most healthy adult tissues, making it an attractive target for anticancer therapies.[1][2][3] The following sections detail the administration of MTHFD2 inhibitors in mice, including dosage, formulation, and experimental workflows, to aid researchers in designing and executing in vivo studies.

Quantitative Data Summary

The following table summarizes key quantitative data for two representative MTHFD2 inhibitors, DS18561882 and TH9619, from in vivo mouse studies.

| Inhibitor | Mouse Model | Dosage and Administration | Vehicle | Key Findings | Reference |

| DS18561882 | Breast Cancer Xenograft | 30, 100, or 300 mg/kg, oral gavage, twice daily | 0.5% (w/v) methyl cellulose 400 solution | Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%).[4][5] | [4][5] |

| DS18561882 | OVA-induced allergic airway inflammation | 300 mg/kg, oral gavage, daily for 9 days | 1% hydroxyethylcellulose, 0.25% Tween 80, 0.05% antifoam | Reduced disease severity in an inflammatory disease model. | [6] |

| TH9619 | Acute Myeloid Leukemia (AML) Xenograft (HL-60 cells) | 30 mg/kg, subcutaneous injection, twice daily for 50 days | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Significantly prolonged mouse survival.[7] | [7] |

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines and thymidylate. Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of nucleotides required for DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][8]

Figure 1: MTHFD2 Signaling Pathway in One-Carbon Metabolism.

Experimental Protocols

The following are detailed, generalized protocols for the in vivo administration of MTHFD2 inhibitors in mice, based on published studies. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Oral Gavage Administration of DS18561882

This protocol is adapted from studies using DS18561882 in xenograft and inflammation mouse models.[4][5][6]

1. Materials:

- DS18561882

- Vehicle: 0.5% (w/v) methyl cellulose 400 solution or 1% hydroxyethylcellulose, 0.25% Tween 80, 0.05% antifoam

- Sterile water for injection

- Homogenizer or sonicator

- Animal feeding needles (gavage needles)

- Syringes (1 mL)

- Appropriate mouse strain for the model (e.g., immunodeficient mice for xenografts)

2. Preparation of Dosing Solution: a. Calculate the required amount of DS18561882 based on the desired dose (e.g., 300 mg/kg) and the number and weight of the mice. b. Prepare the vehicle solution. For a 0.5% methyl cellulose solution, gradually add 0.5 g of methyl cellulose to 100 mL of heated (60-70°C) sterile water while stirring. Allow the solution to cool to room temperature and then chill to 4°C to ensure complete dissolution. c. Suspend the calculated amount of DS18561882 in the vehicle. Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.

3. Administration Procedure: a. Weigh each mouse to determine the exact volume of the dosing solution to administer. A typical dosing volume is 10 mL/kg. b. Gently restrain the mouse. c. Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea. d. Slowly administer the calculated volume of the DS18561882 suspension. e. Monitor the mouse for any signs of distress after administration. f. Repeat the administration as per the experimental design (e.g., twice daily).

Protocol 2: Subcutaneous Administration of TH9619

This protocol is based on studies using TH9619 in an AML xenograft model.[7]

1. Materials:

- TH9619

- Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

- Sterile saline

- Sterile DMSO

- Sterile PEG300

- Sterile Tween-80

- Insulin syringes with a 27-gauge or smaller needle

- Appropriate mouse strain for the model (e.g., NOG mice)

2. Preparation of Dosing Solution: a. Calculate the required amount of TH9619 for the desired dose (e.g., 30 mg/kg). b. Prepare the vehicle by mixing the components in the specified ratios (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) under sterile conditions. c. Dissolve the TH9619 in the vehicle. Gentle warming and vortexing may be required to achieve complete dissolution. Prepare the solution fresh before each use.

3. Administration Procedure: a. Weigh each mouse to calculate the precise injection volume. b. Gently restrain the mouse and lift the skin on the flank or back to create a tent. c. Insert the needle into the subcutaneous space. d. Slowly inject the calculated volume of the TH9619 solution. e. Withdraw the needle and gently massage the injection site to aid dispersal. f. Monitor the mice for any local reactions or signs of toxicity. g. Repeat the administration as required by the study protocol (e.g., twice daily).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating an MTHFD2 inhibitor in a mouse xenograft model.

References

- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

Mthfd2-IN-1: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mthfd2-IN-1 is a potent small-molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon (1C) metabolism.[1] MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target.[2][3][4] Inhibition of MTHFD2 disrupts the folate cycle, impairing the synthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[5] This disruption leads to replication stress, induction of apoptosis, and suppression of tumor growth, highlighting the therapeutic potential of MTHFD2 inhibitors in oncology.[3][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a key step in providing one-carbon units for the de novo synthesis of purines and thymidylate. By inhibiting MTHFD2, this compound depletes the cellular pool of these essential building blocks for DNA and RNA synthesis.[5] This leads to an S-phase block in the cell cycle, induction of DNA damage, and ultimately, apoptosis in cancer cells that are highly dependent on this metabolic pathway.[6][8]

Data Presentation

Inhibitor Activity

The following table summarizes the inhibitory concentrations of various MTHFD2 inhibitors across different cancer cell lines. This data can be used as a reference for determining appropriate concentration ranges for experiments with this compound.

| Inhibitor | Cell Line | Assay Type | IC50/EC50 | Reference |

| Mthfd2-IN-5 | MOLM-14 (AML) | Proliferation | GI50: 720 nM | [9] |

| TH9619 | HL-60 (AML) | Viability | EC50: 11 nM | [6] |

| TH9619 | Jurkat (T-ALL) | Antiproliferative | Potent Activity (1 nM - 1 µM) | [8] |

| TH9028 | HL-60 (AML) | Viability | EC50: 17 nM | [6] |

| LY345899 | SW620 (Colorectal) | Viability | Less potent than in AML | [6] |

| DS18561882 | Breast Cancer Cell Line | Growth Inhibition | GI50: 140 nM | [10] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition.

Biochemical Activity

| Inhibitor | Target | Assay Type | IC50 | Reference |

| Mthfd2-IN-5 | MTHFD2 | Biochemical | 66 nM | [9] |

| TH9619 | MTHFD1/MTHFD2 | Biochemical | 47 nM | [8] |

| TH9028 | MTHFD2 | Biochemical | 11 nM | [6] |

| LY345899 | MTHFD1 | Biochemical | 96 nM | [11][12] |

| LY345899 | MTHFD2 | Biochemical | 663 nM | [3][11][12] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex or sonicate briefly if necessary to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (e.g., MTT or CCK-8)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT or CCK-8 reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13]

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from low nM to high µM) to determine the IC50 value.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[6][13][14]

-

Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions.[14]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, cell cycle regulation, or apoptosis.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]

-

Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody overnight at 4°C.[16]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the Western blot protocol.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-